1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenethyl)urea
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Overview
Description
1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenethyl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidinone ring, a chlorophenyl group, and a methoxyphenethyl group, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenethyl)urea typically involves multiple steps, starting with the preparation of the pyrrolidinone ring. The chlorophenyl group is introduced through a substitution reaction, while the methoxyphenethyl group is added via a nucleophilic substitution reaction. The final step involves the formation of the urea linkage under controlled conditions, often using reagents like isocyanates or carbamates.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include using more efficient catalysts, optimizing reaction temperatures and pressures, and employing continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.
Scientific Research Applications
1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenethyl)urea has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
- 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea
- 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenethyl)thiourea
- 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenethyl)carbamate
Uniqueness
1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenethyl)urea stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O3/c1-28-19-8-2-15(3-9-19)10-11-23-21(27)24-13-16-12-20(26)25(14-16)18-6-4-17(22)5-7-18/h2-9,16H,10-14H2,1H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDQAXWKWXOOSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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